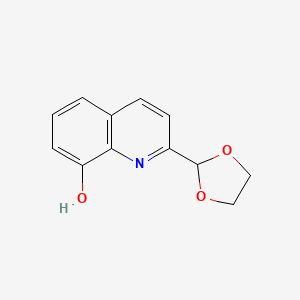
2-(1,3-Dioxolan-2-yl)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dioxolan-2-yl)quinolin-8-ol is a compound that features a quinolin-8-ol moiety fused with a 1,3-dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with a suitable dioxolane precursor under specific conditions. One common method involves the use of acetic anhydride and sodium acetate as reagents, with the reaction carried out under reflux conditions . The reaction yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(1,3-Dioxolan-2-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学研究应用
2-(1,3-Dioxolan-2-yl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1,3-Dioxolan-2-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Quinolin-8-ol: A parent compound with similar structural features but lacking the dioxolane ring.
2-(1,3-Dioxolan-2-yl)furan: Another compound with a dioxolane ring but a different aromatic system.
Uniqueness
2-(1,3-Dioxolan-2-yl)quinolin-8-ol is unique due to the combination of the quinolin-8-ol moiety and the 1,3-dioxolane ring. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
2-(1,3-dioxolan-2-yl)quinolin-8-ol |
InChI |
InChI=1S/C12H11NO3/c14-10-3-1-2-8-4-5-9(13-11(8)10)12-15-6-7-16-12/h1-5,12,14H,6-7H2 |
InChI 键 |
SRIPJHITSJCWGO-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=NC3=C(C=CC=C3O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-methoxypyridin-3-yl)methoxy]-2-propyl-3H-isoindol-1-one](/img/structure/B13869203.png)


![tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13869222.png)
![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)
amino}benzaldehyde](/img/structure/B13869230.png)

![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)


![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)
